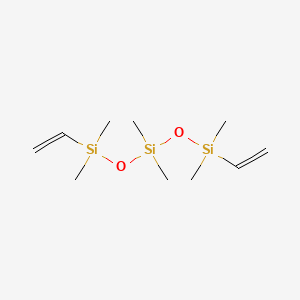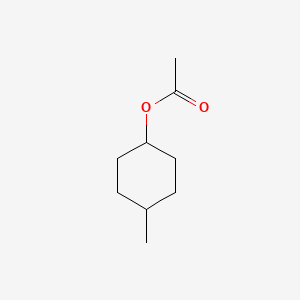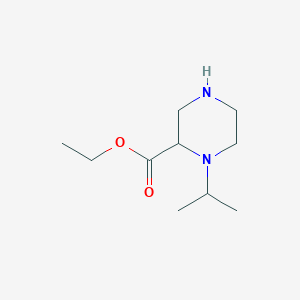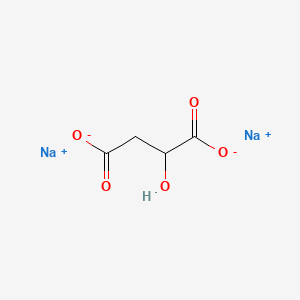
Sodium malate
概要
説明
Sodium malate is a compound with the formula Na2(C2H4O(COO)2). It is the sodium salt of malic acid . As a food additive, it has the E number E350 . Sodium malate is an odorless white crystalline powder . It is freely soluble in water . It is used as an acidity regulator and flavoring agent . It tastes similar to sodium chloride (table salt) .
Molecular Structure Analysis
The molecular formula of Sodium malate is C4H4Na2O5 . The structure of Sodium malate includes two sodium ions, four carbon atoms, four hydrogen atoms, and five oxygen atoms .Physical And Chemical Properties Analysis
Sodium malate is an odorless white crystalline powder . It is freely soluble in water . It tastes similar to sodium chloride (table salt) .科学的研究の応用
Plant Metabolism and Transporter Identification
Sodium malate plays a crucial role in plant metabolism, serving as an intermediate in various metabolic cycles such as the Krebs and glyoxylate cycles. It's essential for maintaining osmotic pressure and charge balance in plants, thereby regulating stomatal aperture. A study identified the vacuolar malate transporter (A. thaliana tonoplast dicarboxylate transporter, AttDT), which exhibits similarities to the human sodium/dicarboxylate cotransporter. This discovery marked a significant advancement in understanding malate transport within plant cells (Emmerlich et al., 2003).
Cosmetic Applications and Safety Assessment
In the cosmetic industry, sodium malate functions as a skin-conditioning agent and humectant. Its safety in cosmetic formulations was extensively reviewed, particularly its role as a pH adjuster. While sodium malate is generally considered safe for cosmetic use, more data is needed to fully assess its safety when used in other capacities, such as a skin-conditioning agent (Fiume, 2001).
Environmental Applications: Dye Pollution Remediation
Sodium malate has potential environmental applications, such as in dye pollution remediation. A study demonstrated the effectiveness of a sodium alginate/graphite based hybrid hydrogel, which included sodium malate, in the adsorption of malachite green dye from aqueous solutions. This composite showed promising results in terms of adsorption capacity, indicating sodium malate's potential role in environmental cleanup efforts (Verma et al., 2020).
Biomedical Imaging: Sodium MRI Applications
In the field of biomedical imaging, sodium MRI has seen increasing interest, and sodium malate plays a role in this area. Sodium MRI can provide direct and quantitative biochemical information about tissue viability and function, aiding in the diagnosis and prognosis of various diseases. The use of sodium malate in this context is part of broader research into the applications of sodium MRI across various human tissues (Madelin & Regatte, 2013).
Ruminal Fermentation Efficiency
Sodium malate has been studied for its effects on ruminal fermentation efficiency. Supplementation with sodium malate in dairy steers' diets showed improved rumen fermentation and microbial protein synthesis. This suggests that sodium malate can be beneficial in animal nutrition, particularly in improving the efficiency of ruminal fermentation processes (Khampa et al., 2006).
Safety and Hazards
Sodium malate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling Sodium malate .
将来の方向性
The global Sodium malate market is projected to record a CAGR of 4.0% and reach US$ 898.6 million by 2033 . The increase in Sodium malate uses, particularly monosodium malate, as food additives in a variety of food products such as bakery and confectionery, flavored soft drinks, and meat products are propelling the market growth .
特性
IUPAC Name |
disodium;2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6915-15-7 (Parent) | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046831 | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder or lumps | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Sodium malate | |
CAS RN |
676-46-0, 22798-10-3 | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

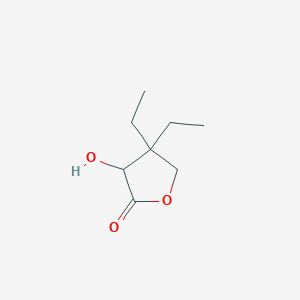


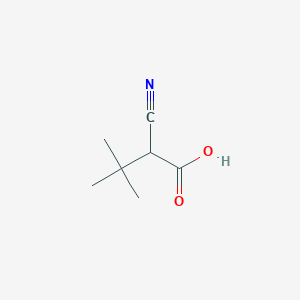
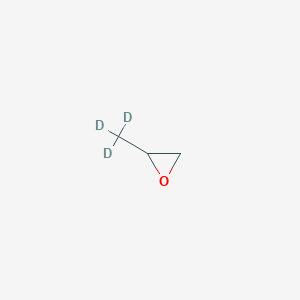
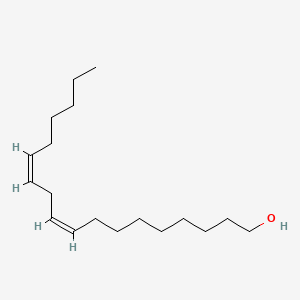
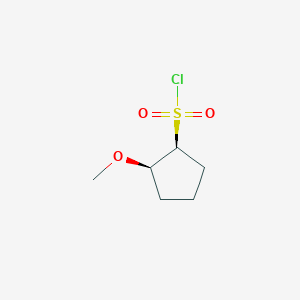

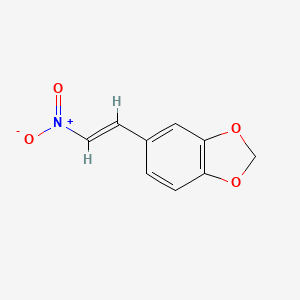
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)
